7'-Hydroxydoxazosin is a metabolite of doxazosin, an antihypertensive drug primarily used to treat high blood pressure and symptoms of benign prostatic hyperplasia. Doxazosin is known to metabolize into 6- and 7-hydroxydoxazosin during hepatic metabolism. The interest in 7'-hydroxydoxazosin arises from its potential antioxidative properties, which could have implications for cardiovascular health and disease prevention12.
The antioxidative properties of 7'-hydroxydoxazosin have implications for cardiovascular health. By inhibiting LDL oxidation, 7'-hydroxydoxazosin could potentially be used to prevent atherosclerosis, especially in individuals with hypertension. However, clinical studies have shown that treatment with doxazosin does not alter the ex vivo oxidation of LDL in hypertensive patients, nor does it affect the total antioxidative capacity of plasma after 8 weeks of treatment. This suggests that while 7'-hydroxydoxazosin has in vitro antioxidative capabilities, its clinical relevance in treating cardiovascular disease may be limited1.
While not directly related to 7'-hydroxydoxazosin, it is worth noting that other hydroxy metabolites, such as 7-hydroxymitragynine from the Thai herbal medicine Mitragyna speciosa, have been found to have potent opioid antinociceptive effects. These compounds act predominantly on mu-opioid receptors and have been shown to be more potent and less constipating than morphine in animal models. This highlights the potential for hydroxy metabolites to have significant therapeutic applications in pain management and gastrointestinal motility regulation3.
The antioxidative properties of 7'-hydroxydoxazosin have been studied in the context of its ability to protect low-density lipoprotein (LDL) from oxidation. Oxidation of LDL is a key process in the development of atherosclerosis, which is a leading cause of coronary artery disease. Studies have shown that 7'-hydroxydoxazosin can scavenge free radicals, thereby reducing the oxidative modification of LDL. This radical scavenging capacity was assessed by measuring the scavenging of 1,1-diphenyl-2-picrylhydrazyl radicals1.
CAS No.: 612-15-7
CAS No.: 22756-36-1
CAS No.: 13966-05-7
CAS No.: 2922-44-3
CAS No.: 147075-91-0
CAS No.: 18120-67-7